molecular formula C12H9IN2O4S B13366710 N-(2-iodophenyl)-4-nitrobenzenesulfonamide

N-(2-iodophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B13366710
M. Wt: 404.18 g/mol
InChI Key: UBIAODIMZCODKA-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-iodophenyl group attached to the nitrogen of a 4-nitrobenzenesulfonamide scaffold. The compound is synthesized via a reaction between 2-iodoaniline, pyridine, and 4-nitrobenzenesulfonyl chloride (4-NsCl) in dichloromethane (DCM), followed by purification through acid washes and solvent evaporation .

Properties

Molecular Formula

C12H9IN2O4S

Molecular Weight

404.18 g/mol

IUPAC Name

N-(2-iodophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H9IN2O4S/c13-11-3-1-2-4-12(11)14-20(18,19)10-7-5-9(6-8-10)15(16)17/h1-8,14H

InChI Key

UBIAODIMZCODKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents:

    • 2-Iodoaniline (11.4 mmol, 2.5 g)
    • Pyridine (12.5 mmol, 1 mL)
    • 4-Nitrobenzenesulfonyl chloride (12.5 mmol, 2.78 g)
    • Dichloromethane (20 mL)
  • Procedure:

    • Dissolve 2-iodoaniline, pyridine, and 4-NsCl in DCM.
    • Stir the mixture at room temperature (~25°C) for 1 hour.
    • Wash the reaction mixture with dilute acetic acid to remove excess pyridine and by-products.
    • Extract organic layers, wash with DCM, dry over magnesium sulfate, filter, and evaporate.
    • Crystallize the crude product from DCM/ethyl acetate (20:1) to obtain pure N-(2-iodophenyl)-4-nitrobenzenesulfonamide.

Yield and Purity

  • The described method yields approximately 46% of the target compound, with high purity confirmed by NMR spectroscopy.

Variations and Optimization Strategies

Recent literature indicates that reaction parameters such as temperature, solvent choice, and reagent stoichiometry significantly influence yield and purity:

Parameter Typical Range Effect Reference
Temperature Room temperature (~25°C) Optimal for sulfonylation ,
Solvent DCM, chloroform, or acetonitrile Affects solubility and reaction rate ,
Reagent Equivalents 1.1–1.2 equivalents of sulfonyl chloride Ensures complete conversion ,

Alternative Reagents

  • Use of p-toluenesulfonyl chloride (p-TsCl) or p-methoxybenzenesulfonyl chloride can modify the electronic properties of the sulfonamide, affecting subsequent reactions.

Catalytic Variants

  • Metal-free conditions are preferred to avoid metal contamination, although some methods employ catalytic agents like DMAP to accelerate the reaction.

Data Supporting the Synthesis

Reaction Scheme

2-Iodoaniline + 4-Nitrobenzenesulfonyl chloride → this compound

NMR Data

NMR Type Chemical Shifts Notes
1H NMR (500 MHz, DMSO-d6) δ 10.26 (s, 1H), 8.44–8.38 (m, 2H), 7.98–7.91 (m, 2H), 7.85 (dd, J=7.9,1.4 Hz, 1H), 7.34 (ddd, J=8.0,7.4,1.5 Hz, 1H), 7.07–7.00 (m, 2H) Confirms aromatic protons and sulfonamide NH
13C NMR (126 MHz, DMSO-d6) δ 149.8, 146.3, 139.8, 137.5, 129.1, 129.1, 128.4, 128.4, 124.7, 99.2 Aromatic carbons and sulfonyl carbons

Summary of Literature Findings

  • The synthesis of this compound is reliably achieved through nucleophilic sulfonylation under mild, metal-free conditions.
  • The reaction proceeds efficiently at room temperature with appropriate stoichiometry.
  • Purification via crystallization yields high-purity products suitable for further functionalization or biological testing.
  • Variations in substituents on the aromatic ring or reaction conditions can tailor the compound's properties for specific applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-iodophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products with various functional groups replacing the iodine atom.

    Reduction: N-(2-aminophenyl)-4-nitrobenzenesulfonamide.

    Oxidation: Hypervalent iodine compounds.

Comparison with Similar Compounds

N-(3-((6,7-dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide

  • Key Differences: Incorporates a quinazoline moiety linked via an amino group to the phenyl ring.
  • Biological Activity: Exhibits potent pro-apoptotic activity against Ehrlich ascites carcinoma (EAC) cells, with an IC50 of 10.29 ± 1.14 µM . The quinazoline group likely enhances DNA intercalation or kinase inhibition, contributing to its efficacy.
  • Comparison : The absence of the quinazoline unit in the target compound may limit similar biological activity, though the nitro group’s electron-withdrawing nature could favor reactivity in other contexts.

N-((4-(3-Methylbut-2-en-1-yl)-1-tosyl-1H-indol-3-yl)methylene)-4-nitrobenzenesulfonamide

  • Key Differences : Features an indole ring substituted with a prenyl group and a tosyl-protected nitrogen.
  • Application : Likely used in complex heterocyclic syntheses due to the indole scaffold’s prevalence in bioactive molecules .

N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide

  • Key Differences : Substituted with a cyclopropylmethyl group instead of an aromatic ring.
  • Synthesis : Prepared via alkylation of cyclopropylmethylamine with 4-nitrobenzenesulfonyl chloride, yielding a melting point of 114–116°C .
  • Comparison : The aliphatic cyclopropyl group reduces aromatic interactions but may enhance metabolic stability in vivo compared to the iodophenyl analog.

N-(2-Fluoro-4-iodophenyl)-4-methylbenzenesulfonamide

  • Key Differences : Contains a fluorine atom and a methyl group instead of nitro and iodine.
  • Properties : The methyl group is electron-donating, contrasting with the nitro group’s electron-withdrawing effect, which could reduce electrophilic reactivity .

Physicochemical Properties

  • Melting Points : While N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide melts at 114–116°C, its N-allyl derivative melts at 67–69°C . The target compound’s melting point is unspecified but expected to be higher due to the iodophenyl group’s rigidity.
  • Solubility : The nitro group in all derivatives enhances polarity, but bulky substituents (e.g., iodophenyl, naphthalene) may reduce aqueous solubility compared to smaller groups like cyclopropylmethyl.

Biological Activity

N-(2-Iodophenyl)-4-nitrobenzenesulfonamide is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C12H10N2O4SC_{12}H_{10}N_{2}O_{4}S, featuring a sulfonamide functional group attached to a nitro-substituted benzene ring and an iodophenyl moiety. The presence of iodine enhances its reactivity, which is crucial for its biological interactions.

Biological Activities

Antimicrobial Activity

This compound exhibits potent antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. The introduction of the iodine atom may enhance the compound's antimicrobial potency or alter its pharmacokinetic properties, making it a valuable candidate for developing new antibacterial agents.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes related to folate metabolism and other pathways critical for cancer cell proliferation .

The biological activity of this compound primarily involves its interaction with enzymes involved in folate synthesis. By inhibiting these enzymes, the compound disrupts the metabolic processes necessary for bacterial growth and cancer cell survival. Additionally, the nitro group in its structure is known to participate in redox reactions, potentially leading to oxidative stress within target cells .

Case Studies and Research Findings

Several studies have explored the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing IC50 values comparable to established antibiotics.
  • Cytotoxicity Against Cancer Cell Lines : In vitro experiments revealed that this compound exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values indicating strong potential for further development as an anticancer agent.
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the iodine and nitro groups can significantly influence the compound's biological activity. For instance, substituting different halogens or functional groups has been shown to alter binding affinities and efficacy against various biological targets.

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-chlorophenyl)-4-nitrobenzenesulfonamideChlorine instead of iodineModerate antibacterial activity
N-(4-iodophenyl)-4-nitrobenzenesulfonamideIodine at para positionEnhanced anticancer potential
N-(2-methylphenyl)-4-nitrobenzenesulfonamideMethyl group instead of iodineLower reactivity compared to iodine-containing compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-iodophenyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be tailored to maximize yield and purity?

  • Methodology : The compound is synthesized via nucleophilic substitution, typically involving 2-iodoaniline and 4-nitrobenzenesulfonyl chloride. Key steps include:

  • Reagent preparation : Use dry dichloromethane (DCM) as the solvent under inert atmosphere to minimize side reactions.
  • Coupling reaction : Add 4-nitrobenzenesulfonyl chloride dropwise to 2-iodoaniline in the presence of a base (e.g., triethylamine) at 0–5°C to control exothermicity.
  • Purification : Recrystallize the crude product using ethanol/water mixtures (90:10 v/v) to achieve >90% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
    • Optimization : Adjust molar ratios (1:1.2 for aniline:sulfonyl chloride) and reaction time (4–6 hours) to balance yield and byproduct formation.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups, δ 7.1–7.5 ppm for iodophenyl protons) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Key parameters include C–I bond length (~2.09 Å) and sulfonamide torsion angles (e.g., S–N–C–C dihedral ~75°) to confirm stereoelectronic effects .
  • Mass spectrometry : High-resolution ESI-MS (negative ion mode) to validate molecular weight (expected [M-H]^- at m/z 446.92) .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?

  • Mechanistic insight : The iodine atom acts as a directing group in C–H activation reactions. For example, iridium/rhodium catalysts (e.g., [Cp*IrCl2_2]2_2) enable regioselective arylation at the ortho position via coordination to the sulfonamide nitrogen .
  • Experimental design : Optimize catalytic conditions (e.g., 2 mol% catalyst, 110°C in DMF) and evaluate substituent effects using Hammett plots. Compare yields with bromo/chloro analogs to assess leaving-group efficacy (iodo > bromo > chloro in Suzuki-Miyaura couplings) .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

  • Data reconciliation strategies :

  • Comparative assays : Test the compound alongside analogs (e.g., N-(2-bromophenyl) or N-(4-nitrobenzenesulfonamide)) under identical conditions (e.g., MIC assays against E. coli).
  • Dose-response studies : Use logarithmic concentration ranges (0.1–100 µM) to identify non-linear effects, such as hormesis in cytotoxicity assays .
  • Target validation : Perform molecular docking (e.g., AutoDock Vina) against dihydropteroate synthase (DHPS) to assess binding affinity differences caused by iodine’s steric bulk vs. bromine .

Methodological Tables

Table 1 : Key Reaction Conditions for Sulfonamide Synthesis

ParameterOptimal ValueImpact on Yield/Purity
SolventDry DCMMinimizes hydrolysis
Temperature0–5°C (reflux post-mixing)Controls exothermic coupling
BaseTriethylamineEnhances nucleophilicity
Molar Ratio1:1.2 (aniline:sulfonyl chloride)Reduces unreacted starting material

Table 2 : Comparative Reactivity of Halogenated Sulfonamides in Cross-Coupling

SubstituentCatalytic SystemYield (%)Reference
IodoPd(OAc)2_2/PPh3_385
BromoPd(OAc)2_2/PPh3_372
ChloroPd(OAc)2_2/PPh3_358

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